Cori ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cori ester, also known as α-D-glucose-1-phosphate, is a glucose molecule with a phosphate group attached to its first carbon atom. This compound was discovered by Carl and Gerty Cori during their research on carbohydrate metabolism. The this compound plays a crucial role in the process of glycogenolysis, where glycogen is broken down into glucose-1-phosphate and subsequently converted into glucose-6-phosphate, which can then enter glycolysis or gluconeogenesis .
Mechanism of Action
Target of Action
The primary target of the Cori ester, also known as α-D-glucose-1-phosphate, is the glycogen stored in the liver . This compound plays a crucial role in the metabolism of sugars in organisms .
Mode of Action
The this compound interacts with its target through a process known as glycogenolysis . In this process, glucose molecules are released from glycogen in the presence of phosphates . The this compound is the first product of glycogen breakdown .
Biochemical Pathways
The this compound is involved in the Cori Cycle, a metabolic pathway where lactate produced by anaerobic glycolysis in muscles is transported to the liver and converted to glucose . This glucose then returns to the muscles and is cyclically metabolized back to lactate .
Pharmacokinetics
The pharmacokinetics of the this compound involve its transformation into glucose 6-phosphate by the enzyme phosphoglucomutase . This transformation is necessary for the compound to be utilized in cellular catabolism .
Result of Action
The action of the this compound results in the production of energy. The breakdown of glycogen, facilitated by the this compound, releases glucose molecules that enter the blood and are used to produce and store energy .
Action Environment
The action of the this compound is influenced by the presence of phosphates, which are necessary for the breakdown of glycogen . Additionally, the compound’s action is dependent on the availability of the enzyme phosphoglucomutase .
Biochemical Analysis
Biochemical Properties
Cori ester is involved in several biochemical reactions. In glycogenolysis, it is produced by the enzyme glycogen phosphorylase, which cleaves glucose units from glycogen. The resulting glucose 1-phosphate is then converted to glucose 6-phosphate by the enzyme phosphoglucomutase . This conversion is essential for the continuation of glycolysis and energy production. Additionally, in glycogenesis, glucose 1-phosphate reacts with uridine triphosphate to form uridine diphosphate glucose, which is then incorporated into glycogen by glycogen synthase .
Cellular Effects
This compound influences various cellular processes. It is a key intermediate in the breakdown and synthesis of glycogen, thus playing a vital role in maintaining cellular energy levels. By participating in these metabolic pathways, glucose 1-phosphate affects cell signaling pathways, gene expression, and cellular metabolism. For instance, the availability of glucose 1-phosphate can regulate the activity of enzymes involved in glycolysis and gluconeogenesis, thereby influencing the overall metabolic state of the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with enzymes. Glycogen phosphorylase binds to glycogen and catalyzes the release of glucose 1-phosphate. This reaction is regulated by allosteric effectors and covalent modifications, ensuring that glycogen breakdown occurs in response to cellular energy demands. Similarly, the conversion of glucose 1-phosphate to glucose 6-phosphate by phosphoglucomutase involves a phosphoryl transfer mechanism, which is crucial for the continuation of glycolysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of glucose 1-phosphate are influenced by factors such as pH, temperature, and the presence of specific enzymes. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of energy metabolism and glycogen storage. In vitro and in vivo studies have demonstrated that glucose 1-phosphate can maintain its activity over extended periods, although its stability may decrease under certain conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, glucose 1-phosphate can enhance glycogen synthesis and improve energy metabolism. At high doses, it may lead to adverse effects such as glycogen accumulation and potential toxicity. Threshold effects have been observed, indicating that there is an optimal dosage range for the beneficial effects of glucose 1-phosphate without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways, including glycogenolysis and glycogenesis. In glycogenolysis, it is produced by the action of glycogen phosphorylase and subsequently converted to glucose 6-phosphate by phosphoglucomutase. In glycogenesis, glucose 1-phosphate reacts with uridine triphosphate to form uridine diphosphate glucose, which is then incorporated into glycogen by glycogen synthase. These pathways are essential for maintaining cellular energy homeostasis and regulating metabolic flux .
Transport and Distribution
Within cells, this compound is transported and distributed through specific transporters and binding proteins. The compound is localized primarily in the cytoplasm, where it participates in glycogen metabolism. Transporters such as glucose transporters facilitate the uptake and distribution of glucose 1-phosphate within cells. Additionally, binding proteins may interact with glucose 1-phosphate to regulate its localization and accumulation in specific cellular compartments .
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it exerts its effects on glycogen metabolism. The compound may also be targeted to specific subcellular compartments through post-translational modifications or targeting signals. For example, phosphorylation of glucose 1-phosphate can influence its interaction with enzymes and other biomolecules, directing it to specific sites within the cell. This subcellular localization is crucial for the proper functioning of glucose 1-phosphate in metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Cori ester involves the enzymatic reaction catalyzed by glycogen phosphorylase. This enzyme cleaves a glucose unit from glycogen, attaching a phosphate group to produce glucose-1-phosphate. The reaction occurs under physiological conditions, typically in the presence of inorganic phosphate and glycogen .
Industrial Production Methods: Industrial production of this compound is not common due to its specific biological role and the complexity of its synthesis. it can be produced in laboratory settings using purified glycogen phosphorylase and glycogen substrates under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Cori ester primarily undergoes phosphorylation and dephosphorylation reactions. It can be converted to glucose-6-phosphate by the enzyme phosphoglucomutase. Additionally, it can react with uridine triphosphate to form uridine diphosphate glucose, which is a precursor for glycogen synthesis .
Common Reagents and Conditions:
Phosphoglucomutase: Converts glucose-1-phosphate to glucose-6-phosphate.
Uridine triphosphate: Reacts with glucose-1-phosphate to form uridine diphosphate glucose.
Glycogen phosphorylase: Catalyzes the formation of glucose-1-phosphate from glycogen.
Major Products:
Glucose-6-phosphate: An intermediate in glycolysis and gluconeogenesis.
Uridine diphosphate glucose: A precursor for glycogen synthesis.
Scientific Research Applications
Cori ester has significant applications in scientific research, particularly in the fields of biochemistry and medicine. It is used to study carbohydrate metabolism, enzyme kinetics, and the regulation of glycogenolysis and glycogenesis. The compound is also important in understanding metabolic diseases such as diabetes and glycogen storage diseases .
Comparison with Similar Compounds
Glucose-6-phosphate: Another phosphorylated glucose molecule involved in glycolysis and gluconeogenesis.
Uridine diphosphate glucose: A precursor for glycogen synthesis and other glycosylation reactions
Uniqueness: Cori ester is unique due to its specific role in glycogen metabolism. Unlike glucose-6-phosphate, which is involved in multiple metabolic pathways, this compound is primarily associated with glycogenolysis. Its discovery and the elucidation of its role in carbohydrate metabolism were pivotal in understanding the biochemical pathways of energy production and storage .
Properties
CAS No. |
56401-20-8 |
---|---|
Molecular Formula |
C6H11Na2O9P |
Molecular Weight |
304.10 g/mol |
IUPAC Name |
disodium;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate |
InChI |
InChI=1S/C6H13O9P.2Na/c7-1-2-3(8)4(9)5(10)6(14-2)15-16(11,12)13;;/h2-10H,1H2,(H2,11,12,13);;/q;2*+1/p-2/t2-,3-,4+,5-,6-;;/m1../s1 |
InChI Key |
DCOZWBXYGZXXRX-PKXGBZFFSA-L |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.O.[Na+].[Na+] |
Canonical SMILES |
C(C1C(C(C(C(O1)OP(=O)([O-])[O-])O)O)O)O.[Na+].[Na+] |
physical_description |
White powder; [Alfa Aesar MSDS] |
Synonyms |
alpha-D-glucopyranose 1-phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.